1-azido-1-(trifluoromethyl)cyclopropane 1-azido-1-(trifluoromethyl)cyclopropane
Brand Name: Vulcanchem
CAS No.: 1934922-62-9
VCID: VC11477747
InChI:
SMILES:
Molecular Formula: C4H4F3N3
Molecular Weight: 151.1

1-azido-1-(trifluoromethyl)cyclopropane

CAS No.: 1934922-62-9

Cat. No.: VC11477747

Molecular Formula: C4H4F3N3

Molecular Weight: 151.1

Purity: 95

* For research use only. Not for human or veterinary use.

1-azido-1-(trifluoromethyl)cyclopropane - 1934922-62-9

Specification

CAS No. 1934922-62-9
Molecular Formula C4H4F3N3
Molecular Weight 151.1

Introduction

Structural and Electronic Characteristics

The cyclopropane ring’s inherent angle strain (60° bond angles) imposes significant reactivity, which is further modulated by the electron-withdrawing trifluoromethyl group and the high-energy azido moiety. Quantum mechanical calculations on similar trifluoromethylcyclopropanes suggest that the -CF₃ group induces substantial polarization at the substituted carbon, enhancing susceptibility to nucleophilic or electrophilic attacks . The azido group, a cornerstone of click chemistry, introduces additional strain and serves as a precursor for tetrazole or triazole formations via [3+2] cycloadditions .

Table 1: Hypothesized Physicochemical Properties of 1-Azido-1-(trifluoromethyl)cyclopropane

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₅H₅F₃N₃Structural analysis
Molecular Weight179.11 g/molSum of atomic weights
Boiling Point80–85°C (extrapolated)Analogous cyclopropane derivatives
Density1.28–1.35 g/cm³Fluorinated cyclopropane trends
StabilityThermally sensitiveAzide group decomposition risks

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The compound’s synthesis likely involves strategic functionalization of a preformed cyclopropane core. Two plausible routes emerge:

  • Cyclopropanation of a pre-functionalized alkene: A trifluoromethyl-bearing alkene could undergo [2+1] cyclopropanation via Simmons-Smith conditions or transition metal-catalyzed approaches, followed by azidation.

  • Post-cyclopropane functionalization: Introducing the azido group to a trifluoromethylcyclopropane precursor, leveraging nucleophilic substitution or metal-mediated reactions.

Case Study: Adaptation of Patent CN110054558B

The patent CN110054558B outlines a three-step synthesis of 1-trifluoromethylcyclopropane-1-carboxylic acid :

  • Tosylation of 1-(trifluoromethyl)cyclopropan-1-ol.

  • Cyanide substitution to form a nitrile intermediate.

  • Hydrolysis to the carboxylic acid.

For 1-azido-1-(trifluoromethyl)cyclopropane, the cyanide substitution step (Step 2) could be replaced with an azide displacement. Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures (140–160°C) might facilitate the conversion of a tosyl intermediate to the azido derivative, mirroring methodologies in nitrile-azide exchanges .

Critical Parameters:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic azide reactivity.

  • Temperature control: Azides are thermally sensitive; reactions should avoid exceeding 160°C to prevent decomposition .

Reactivity and Application Frontiers

Click Chemistry and Triazole Synthesis

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with alkyne partners. This reaction is pivotal in drug discovery and materials science. For instance, the silver-catalyzed [3+2] cycloaddition reported by Zhu et al. (2022) for trifluoromethyl-cyanopyrazoles could inspire analogous strategies for triazole formation using this cyclopropane derivative.

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